Azithromycin N-Oxide

Descripción general

Descripción

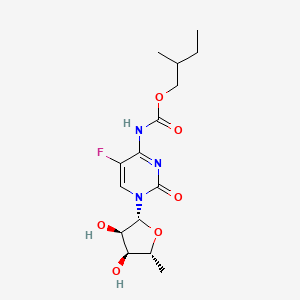

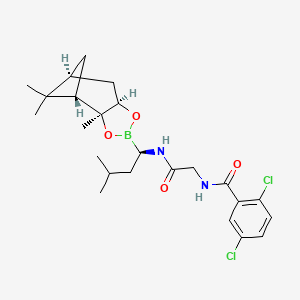

Azithromycin 3’-N-oxide is a derivative of azithromycin, a macrolide antibiotic. This compound is formed by the oxidation of the nitrogen atom at the 3’ position of azithromycin. It retains the broad-spectrum antibacterial properties of azithromycin and is studied for its potential to mitigate some of the side effects associated with azithromycin, such as its inhibition of autophagy .

Mecanismo De Acción

Target of Action

Azithromycin, the parent compound of Azithromycin N-Oxide, primarily targets bacterial cells. It binds to the 23S rRNA of the bacterial 50S ribosomal subunit . This interaction inhibits protein synthesis in bacterial cells, thereby preventing their growth .

Mode of Action

This compound, like Azithromycin, likely interacts with its targets by inhibiting the transpeptidation/translocation step of protein synthesis and by inhibiting the assembly of the 50S ribosomal subunit . This results in the control of various bacterial infections .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It is known that antibiotics target energy-consuming processes and the metabolic state of bacteria can have a profound impact on the efficacy of antibiotics . In the case of Azithromycin, it is known to decrease the production of protein, thereby stopping bacterial growth .

Pharmacokinetics

Azithromycin, the parent compound of this compound, has a bioavailability of approximately 37% . It shows extensive and rapid distribution from serum into intracellular compartments, followed by rapid distribution to the tissues . Tissue concentrations exceed serum concentrations by up to 100-fold following a single azithromycin 500mg dose . Azithromycin is mainly eliminated unchanged in the faeces via biliary excretion and transintestinal secretion . Urinary excretion is a minor elimination route: about 6% of an oral dose and 12% of an intravenous dose are recovered unchanged in urine . The mean terminal elimination half-life of azithromycin is 2 to 4 days .

Result of Action

The action of this compound results in multiple molecular and cellular effects. It has been defined for Azithromycin that it has immunomodulatory effects which could provide efficacy during the late stages of the disease, including inhibition of pro-inflammatory cytokine production, inhibition of neutrophil influx, induction of regulatory functions of macrophages, and alterations in autophagy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. The transmission of antimicrobial resistance is influenced by factors including infection control standards, sanitation practices, availability of clean water, access to reliable antimicrobials and diagnostics, and treatment of agriculture and hospital waste . The potency of Azithromycin against all genera was particularly sensitive to changes in pH .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Azithromycin 3’-N-oxide typically involves the oxidation of azithromycin. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .

Industrial Production Methods

Industrial production of Azithromycin 3’-N-oxide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve the required purity standards .

Análisis De Reacciones Químicas

Types of Reactions

Azithromycin 3’-N-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur under strong oxidizing conditions, leading to the formation of more oxidized derivatives.

Reduction: Reduction reactions can revert Azithromycin 3’-N-oxide back to azithromycin.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: Higher oxidized derivatives.

Reduction: Azithromycin.

Substitution: Various substituted azithromycin derivatives.

Aplicaciones Científicas De Investigación

Azithromycin 3’-N-oxide has several scientific research applications:

Comparación Con Compuestos Similares

Similar Compounds

Azithromycin: The parent compound, widely used as an antibiotic.

Erythromycin: Another macrolide antibiotic with a similar mechanism of action.

Clarithromycin: A macrolide antibiotic with a similar structure and antibacterial spectrum.

Uniqueness

Azithromycin 3’-N-oxide is unique due to the presence of the N-oxide group, which may alter its pharmacokinetic properties and reduce some of the side effects associated with azithromycin. This modification can potentially enhance its stability and reduce its impact on autophagy, making it a valuable compound for further research and development .

Propiedades

IUPAC Name |

(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H72N2O13/c1-15-27-38(10,46)31(42)24(6)39(11)19-20(2)17-36(8,45)33(53-35-29(41)26(40(12,13)47)16-21(3)49-35)22(4)30(23(5)34(44)51-27)52-28-18-37(9,48-14)32(43)25(7)50-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEORMZXNPDWMST-BICOPXKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)[N+](C)(C)[O-])O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H72N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40238188 | |

| Record name | Azithromycin 3'- N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

765.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90503-06-3 | |

| Record name | Azithromycin 3'- N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090503063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azithromycin 3'- N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZITHROMYCIN 3'- N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X0XI0CU3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Azithromycin N-Oxide originate and what is its significance in pharmaceutical analysis?

A1: this compound is a degradation product of Azithromycin. [3] It forms primarily under oxidative conditions. [1] This compound is considered a significant impurity in Azithromycin drug products. Understanding its presence and levels is crucial for quality control and assurance during the manufacturing of Azithromycin formulations. [3]

Q2: What analytical techniques are commonly employed to detect and quantify this compound in Azithromycin samples?

A2: High-Performance Liquid Chromatography (HPLC) is the primary method used for detecting and quantifying this compound. [1, 3] Specifically, reversed-phase HPLC with UV detection is widely used for this purpose, allowing for the separation and quantification of Azithromycin and its related compounds, including this compound.

Q3: Does the production process of Azithromycin influence the levels of this compound present?

A3: Yes, research suggests that the salification process employed during Azithromycin production can significantly impact the levels of this compound and other impurities. [3] Different manufacturers and their specific salification techniques can lead to variations in the impurity profiles of the final Azithromycin product.

Q4: Besides this compound, what other impurities are commonly found in Azithromycin, and what are their implications?

A4: Research identifies several common impurities in Azithromycin, including Azithromycin B, 3'-Decladinosyl Azithromycin, and Azithromycin A. [3] Azithromycin A and B are considered process-related impurities, stemming from the synthesis procedure. [3] On the other hand, 3'-Decladinosyl Azithromycin, similar to this compound, arises from degradation, particularly under acidic conditions. [1, 3] These findings highlight the importance of stringent quality control measures throughout the production process to minimize the presence of these impurities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

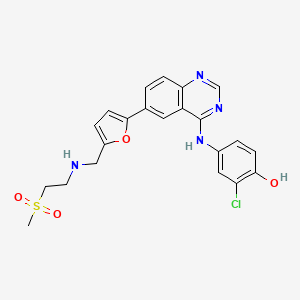

![7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B601150.png)

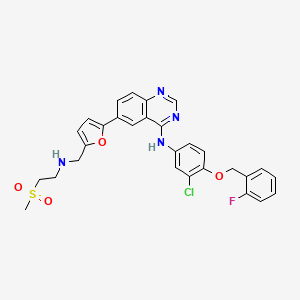

![N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine](/img/structure/B601156.png)

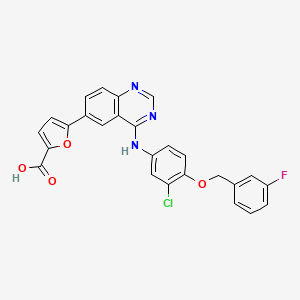

![5'-Deoxy-N-[(pentyloxy)carbonyl]cytidine](/img/structure/B601167.png)